Diacid of Sacubitril/Sacubitril Desethyl Impurity/Sacubitrilat

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

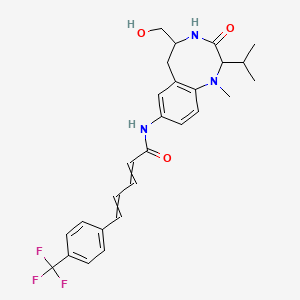

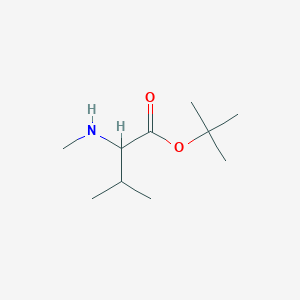

The compound known as Diacid of Sacubitril, Sacubitril Desethyl Impurity, or Sacubitrilat is a derivative of Sacubitril. Sacubitril is an antihypertensive drug used in combination with valsartan to treat heart failure. Sacubitrilat, the active metabolite of Sacubitril, is formed through the de-ethylation of Sacubitril. This compound plays a crucial role in inhibiting the enzyme neprilysin, which is responsible for the degradation of natriuretic peptides that help regulate blood pressure and fluid balance .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Sacubitrilat involves several steps. The process begins with the conversion of 4-bromo-1,1’-biphenyl to its corresponding Grignard reagent, which is then reacted with (S)-epichlorohydrin. This is followed by a Mitsunobu reaction with succinimide, acidic hydrolysis, and protection of the free amine with a tert-butoxycarbonyl group. The primary alcohol is oxidized using bleach with TEMPO as the catalyst, followed by a Wittig reaction to form the α,β-unsaturated ester. This ester is then converted to the lithium carboxylate by hydrolysis using lithium hydroxide in aqueous ethanol. Asymmetric hydrogenation using a ruthenium catalyst sets the second stereocenter. The carboxylate is esterified by reaction with thionyl chloride to form the acyl chloride, which is reacted with ethanol. The final step involves the removal of the Boc group and reaction of the amine with succinic anhydride in the presence of pyridine .

Industrial Production Methods

Industrial production of Sacubitrilat follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings to achieve the desired quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Sacubitrilat undergoes various chemical reactions, including:

Oxidation: Sacubitrilat can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert Sacubitrilat back to its precursor forms.

Substitution: Substitution reactions can introduce different functional groups into the Sacubitrilat molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Sacubitrilat has numerous applications in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

Biology: Studied for its role in inhibiting neprilysin and its effects on natriuretic peptides.

Medicine: Investigated for its therapeutic potential in treating heart failure and other cardiovascular diseases.

Industry: Utilized in the development of pharmaceutical formulations and quality control processes.

Mecanismo De Acción

Sacubitrilat exerts its effects by inhibiting neprilysin, a neutral endopeptidase that degrades natriuretic peptides such as atrial natriuretic peptide, brain natriuretic peptide, and c-type natriuretic peptide. These peptides are involved in vasodilation, natriuresis, and diuresis, which help reduce blood pressure and fluid overload. By inhibiting neprilysin, Sacubitrilat increases the levels of these peptides, leading to enhanced cardiovascular benefits .

Comparación Con Compuestos Similares

Similar Compounds

Sacubitril: The prodrug form of Sacubitrilat, which is converted to Sacubitrilat in the body.

Valsartan: Often used in combination with Sacubitril for its antihypertensive effects.

Enalapril: Another neprilysin inhibitor used in the treatment of heart failure.

Uniqueness

Sacubitrilat is unique in its ability to inhibit neprilysin effectively, leading to increased levels of beneficial natriuretic peptides. This sets it apart from other compounds that may not have the same potency or specificity in inhibiting neprilysin .

Propiedades

IUPAC Name |

4-(3-carboxypropanoylamino)-2-methyl-5-(4-phenylphenyl)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5/c1-15(22(27)28)13-19(23-20(24)11-12-21(25)26)14-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-10,15,19H,11-14H2,1H3,(H,23,24)(H,25,26)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBNVUFHFMVMDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-5-[(2-chlorophenyl)methoxycarbonylamino]pentanoic acid](/img/structure/B13395838.png)

![N'-[(E)-(2,6-dichloropyridin-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B13395844.png)

![3-[4-(3-chlorophenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13395849.png)

![7-[2-[2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13395851.png)

![(13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) dodecanoate](/img/structure/B13395857.png)

![3-hydroxy-17-(6-methoxy-6-methylhept-4-en-2-yl)-4,4,13,14-tetramethyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B13395858.png)

![(4-Ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-hydroxyacetate](/img/structure/B13395865.png)

![N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13395887.png)